(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol

Description

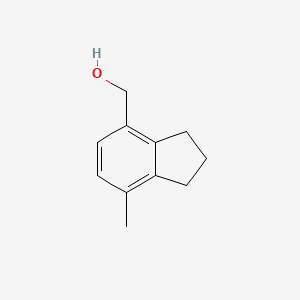

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of indene derivatives It is characterized by a methanol group attached to the 4th position of the indene ring, which is further substituted with a methyl group at the 7th position

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol |

InChI |

InChI=1S/C11H14O/c1-8-5-6-9(7-12)11-4-2-3-10(8)11/h5-6,12H,2-4,7H2,1H3 |

InChI Key |

SXJYDOWLOAMWTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indene ring system.

Methylation: The indene ring is methylated at the 7th position using a suitable methylating agent under controlled conditions.

Hydrogenation: The double bond in the indene ring is reduced to form the dihydro derivative.

Hydroxymethylation: Finally, the hydroxymethyl group is introduced at the 4th position using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the indene ring or the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of (7-methyl-2,3-dihydro-1H-inden-4-yl)aldehyde or (7-methyl-2,3-dihydro-1H-inden-4-yl)carboxylic acid.

Reduction: Formation of fully reduced indene derivatives.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-methyl-2,3-dihydro-1H-inden-4-yl)methanol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

(7-methyl-1H-indene-4-yl)methanol: Similar structure but lacks the dihydro modification.

(7-methyl-2,3-dihydro-1H-inden-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.

(7-methyl-2,3-dihydro-1H-inden-4-yl)acetaldehyde: Similar structure with an aldehyde group instead of methanol.

Uniqueness

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxymethyl group on the indene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

(7-methyl-2,3-dihydro-1H-inden-4-yl)methanol, a compound with the CAS number 91969-54-9, belongs to the class of indene derivatives. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure where a methyl group is positioned at the 7th carbon of the indene framework. Its unique structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. The following sections summarize key findings from various studies.

Pharmacological Effects

- Anticancer Activity :

- Microtubule Disruption :

-

Receptor Interaction :

- The compound's methanol group could facilitate interactions with various receptors or enzymes. For instance, modifications in related compounds have shown altered binding affinities to β1 and β2 adrenergic receptors . This interaction profile is crucial for understanding its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. The methanol moiety can act as a ligand, influencing receptor activity and downstream signaling pathways.

Study 1: Cytotoxicity Assessment

A comprehensive evaluation of various indene derivatives revealed that certain structural modifications enhance anticancer activity. The study highlighted that compounds with similar frameworks to this compound exhibited significant growth inhibition against specific cancer cell lines .

Study 2: Microtubule Dynamics

Research focusing on microtubule assembly demonstrated that derivatives with a similar backbone to this compound could disrupt microtubule formation effectively. This disruption is crucial for cancer treatment strategies targeting cell division .

Comparative Analysis

| Compound Name | IC50 (µM) against MDA-MB-231 | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential microtubule destabilization |

| 7-Methylcyanopindolol | ~10 | β-receptor modulation |

| Other Indene Derivatives | 2.43 - 14.65 | Cytotoxicity via apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.